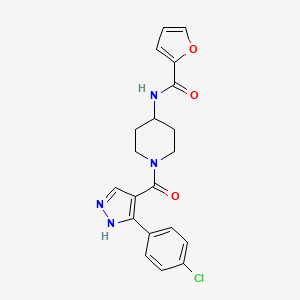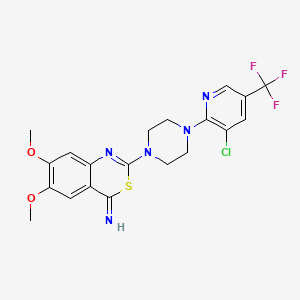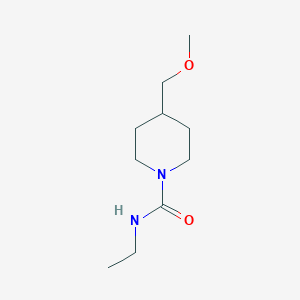
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one is a heterocyclic compound that features a quinazolinone core with a sulfanylidene group at the 2-position and an acetylphenyl group at the 3-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one typically involves the condensation of 3-acetylbenzoic acid with 2-aminobenzothiazole under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone core. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are carried out under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one: Unique due to its specific substitution pattern and potential biological activities.
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: Similar in structure but with a sulfonamide group instead of a quinazolinone core.
2-(3-acylphenyl)amino-4-phenylthiazoles: Contains a thiazole ring instead of a quinazolinone core.
Uniqueness
This compound is unique due to its combination of a quinazolinone core with a sulfanylidene group and an acetylphenyl moiety. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
679830-03-6 |
|---|---|
Fórmula molecular |
C16H12N2O2S |
Peso molecular |
296.34 |
Nombre IUPAC |
3-(3-acetylphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H12N2O2S/c1-10(19)11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)17-16(18)21/h2-9H,1H3,(H,17,21) |
Clave InChI |
FUKWUHABWPUSSB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4,7-Dimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2453413.png)
![4-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2453416.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine](/img/structure/B2453418.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2453419.png)
![(E)-2-(4-chlorophenyl)-3-(dimethylamino)-1-[4-(2-fluoro-4-propylphenyl)phenyl]prop-2-en-1-one](/img/structure/B2453420.png)
![2-(3,4-dimethoxyphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2453421.png)

![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2453427.png)
![13-chloro-5-(1-methyltriazole-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2453429.png)
![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2453435.png)
